5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide
CAS No.: 2227198-84-5
Cat. No.: VC11670406
Molecular Formula: C28H35F2N5O2S
Molecular Weight: 543.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227198-84-5 |
|---|---|
| Molecular Formula | C28H35F2N5O2S |
| Molecular Weight | 543.7 g/mol |
| IUPAC Name | 5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2S)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19-/m0/s1 |
| Standard InChI Key | NXTKFBGDLDPFLB-HKUYNNGSSA-N |
| Isomeric SMILES | C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@@H]4CCCN4C(=O)C=C |
| SMILES | CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C |
| Canonical SMILES | CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (CAS 2227198-84-5) features a benzimidazole scaffold substituted at the N1 position with a pyrrolidinylmethyl group bearing a prop-2-enoyl moiety. The C5 position of the benzimidazole is functionalized with a [(2S)-3,3-dimethylbutan-2-yl]aminomethyl group, while the C2 position is linked to a thiophene-2-carboxamide unit with a difluoromethyl substituent .
Stereochemical Features
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The (2S) configuration at both the pyrrolidine and 3,3-dimethylbutan-2-yl groups imposes strict spatial constraints, likely influencing target binding kinetics .
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The acryloyl group (prop-2-enoyl) introduces electrophilic reactivity, a hallmark of covalent inhibitors targeting cysteine residues in enzymes such as kinases .
Physicochemical Data
Synthesis and Characterization
Synthetic Pathways
While explicit synthetic protocols remain undisclosed, retro-synthetic analysis suggests:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions .
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Stereoselective Alkylation: Introduction of the (2S)-3,3-dimethylbutan-2-ylamine group via reductive amination or nucleophilic substitution .
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Acryloylation: Michael addition of acryloyl chloride to the pyrrolidine nitrogen, preserving stereochemistry .
Analytical Validation
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 543.7 .
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Stereochemical Assurance: Chiral HPLC and optical rotation data validate the (2S) configurations .
| Parameter | Specification | Source |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | |
| Eye Damage | H319: Causes serious eye damage | |
| Acute Toxicity | H302: Harmful if swallowed |
Precautions
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